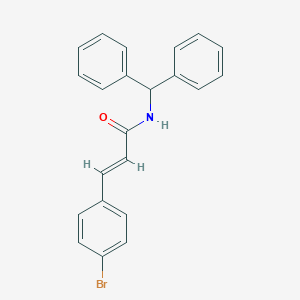

N-benzhydryl-3-(4-bromophenyl)acrylamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C22H18BrNO |

|---|---|

Molecular Weight |

392.3g/mol |

IUPAC Name |

(E)-N-benzhydryl-3-(4-bromophenyl)prop-2-enamide |

InChI |

InChI=1S/C22H18BrNO/c23-20-14-11-17(12-15-20)13-16-21(25)24-22(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-16,22H,(H,24,25)/b16-13+ |

InChI Key |

MEBNAMWKTJEDRN-DTQAZKPQSA-N |

SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)C=CC3=CC=C(C=C3)Br |

Isomeric SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)/C=C/C3=CC=C(C=C3)Br |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)C=CC3=CC=C(C=C3)Br |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for N Benzhydryl 3 4 Bromophenyl Acrylamide

Historical and Current Perspectives on Acrylamide (B121943) Synthesis

The term "acrylamide" refers to the organic compound with the formula CH₂=CHC(O)NH₂. Historically, the industrial-scale manufacture of acrylamide was primarily achieved through the hydration of acrylonitrile, a process that utilized either sulfuric acid or copper catalysts. dicp.ac.cn In 1949, it was reported that acrylamide could be synthesized via the acid-catalyzed hydrolysis of acrylonitrile. dicp.ac.cn A significant shift occurred in the 1980s with the discovery of the enzyme nitrile hydratase in microorganisms, which can also generate acrylamide from acrylonitrile. dicp.ac.cn This enzymatic method has since largely replaced the traditional chemical catalysts in industrial production. dicp.ac.cn

The vast majority of industrially produced acrylamide serves as a monomer for the synthesis of polyacrylamides. dicp.ac.cn These polymers are widely used as flocculating agents in wastewater treatment and for applications in gel electrophoresis. dicp.ac.cn Beyond industrial synthesis, the formation of acrylamide in certain carbohydrate-rich foods cooked at high temperatures, first discovered in 2002, has been a subject of extensive research. nih.govpeptide.com This process is understood to be a result of the Maillard reaction between the amino acid asparagine and reducing sugars. peptide.comnih.gov

Synthesis of Key Precursors

The synthesis of N-benzhydryl-3-(4-bromophenyl)acrylamide requires two primary building blocks: a derivative of 3-(4-bromophenyl)acrylic acid and N-benzhydrylamine.

Routes to 4-Bromophenylacrylic Acid Derivatives

The precursor, 3-(4-bromophenyl)acrylic acid, is commonly known as 4-bromocinnamic acid. The synthesis of cinnamic acids and their derivatives is a well-established field in organic chemistry. longdom.org A foundational method for preparing these compounds is the Perkin reaction, first developed by William Henry Perkin in 1868. wikipedia.org This reaction involves the aldol (B89426) condensation of an aromatic aldehyde with an acid anhydride (B1165640), using an alkali salt of the acid as a base catalyst. wikipedia.org

For the synthesis of 4-bromocinnamic acid, the Perkin reaction would involve the condensation of 4-bromobenzaldehyde (B125591) with acetic anhydride, typically using potassium acetate (B1210297) or sodium acetate as the catalyst. wikipedia.orguns.ac.id The reaction proceeds through the formation of an anhydride enolate, which then undergoes an aldol-type condensation with the aromatic aldehyde. longdom.org

Table 1: Perkin Reaction for 4-Bromocinnamic Acid Synthesis

| Reactant 1 | Reactant 2 | Catalyst | Product |

|---|---|---|---|

| 4-Bromobenzaldehyde | Acetic Anhydride | Sodium Acetate or Potassium Acetate | 4-Bromocinnamic Acid |

This interactive table summarizes the key components of the Perkin reaction for synthesizing the specified precursor.

Other methods for synthesizing cinnamic acids include the Claisen condensation, the Knoevenagel-Doebner condensation, and the Heck reaction. nih.gov A direct synthesis has also been reported using aromatic aldehydes and aliphatic carboxylic acids in the presence of boron tribromide, 4-dimethylaminopyridine (B28879) (4-DMAP), and pyridine. nih.gov

Preparation of N-Benzhydrylamine and its Analogues

N-Benzhydrylamine (also known as diphenylmethylamine) is the second key precursor. A common laboratory synthesis starts from benzophenone (B1666685). google.comorgsyn.org Benzophenone is first reacted with hydroxylamine (B1172632) hydrochloride in the presence of a base, such as sodium hydroxide, to form benzophenone oxime. google.comorgsyn.orgscribd.com The reaction is typically carried out in an alcohol solvent and may require heating. orgsyn.org

The resulting benzophenone oxime is then reduced to form benzhydrylamine. google.comscribd.com Various reduction methods can be employed. One patented method describes the reduction of benzophenone oxime using a culture of Bacillus cereus, which provides the final product in high yield under mild conditions. google.com Catalytic reduction is another approach; however, care must be taken to selectively reduce the C=N bond without cleaving the N-O bond, which would lead to primary amine side products. nih.gov

Table 2: Two-Step Synthesis of N-Benzhydrylamine

| Step | Starting Material | Reagent(s) | Intermediate/Product | Yield (%) |

|---|---|---|---|---|

| 1. Oximation | Benzophenone | Hydroxylamine hydrochloride, Sodium hydroxide | Benzophenone Oxime | 99% google.com |

| 2. Reduction | Benzophenone Oxime | Bacillus cereus solution | N-Benzhydrylamine | 91% google.com |

This interactive table outlines a high-yield synthetic route to N-benzhydrylamine as described in patent literature.

Amide Bond Formation Strategies for this compound

The final step in the synthesis of the target molecule is the formation of an amide bond between the carboxylic acid (4-bromophenylacrylic acid) and the amine (N-benzhydrylamine).

Classical Coupling Reagent-Mediated Amidation

The most common method for forming amide bonds in a laboratory setting involves the activation of a carboxylic acid with a coupling reagent, followed by reaction with an amine. nih.govresearchgate.net This approach avoids the need to convert the carboxylic acid into a more reactive derivative like an acyl chloride.

A variety of coupling reagents are available. Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are frequently used. peptide.comluxembourg-bio.com The reaction proceeds by the carboxylic acid adding to the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate. This intermediate is then attacked by the amine to form the amide bond. luxembourg-bio.com

To improve reaction yields and minimize side reactions, particularly racemization in the case of chiral acids, additives are often used in conjunction with carbodiimides. bachem.com 1-Hydroxybenzotriazole (B26582) (HOBt) is a common additive that reacts with the O-acylisourea to form an activated HOBt ester, which then efficiently acylates the amine. nih.govluxembourg-bio.com The use of EDC in combination with HOBt is a widely employed protocol for amide synthesis. researchgate.net For challenging couplings, such as those involving electron-deficient amines, the addition of a base like N,N-diisopropylethylamine (DIPEA) and an acyl transfer agent like 4-dimethylaminopyridine (DMAP) can be beneficial. nih.gov

Table 3: Common Coupling Reagents and Additives for Amidation

| Coupling Reagent | Additive(s) | Key Feature(s) |

|---|---|---|

| Dicyclohexylcarbodiimide (DCC) | HOBt | Byproduct (DCU) is insoluble in many organic solvents. peptide.com |

| Diisopropylcarbodiimide (DIC) | HOBt | Urea (B33335) byproduct is more soluble, useful for solid-phase synthesis. peptide.com |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | HOBt, DMAP | Water-soluble reagent and byproduct, easily removed by extraction. peptide.comnih.gov |

| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) | None required | Efficient, but produces a carcinogenic byproduct. peptide.com |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) | HOBt | Very efficient with low racemization. peptide.com |

This interactive table compares several common systems used for classical amide bond formation.

Transition-Metal Catalyzed Acrylamide Synthesis

In recent years, transition-metal catalysis has emerged as a powerful tool for forming various chemical bonds, including amide linkages. These methods can offer alternative reaction pathways and substrate scope compared to classical methods. Palladium, copper, and rhodium are among the metals frequently employed in the synthesis of acrylamides. dicp.ac.cnnih.govrsc.org

Palladium-catalyzed reactions have been developed for the synthesis of acrylamides from various starting materials. One strategy involves the hydroaminocarbonylation of acetylene, which provides a modular and atom-efficient route to acrylamides under mild conditions. nih.govresearchgate.net Another approach uses 1,2-dichloroethane (B1671644) and amines as substrates in a palladium-catalyzed carbonylation reaction. rsc.org Furthermore, palladium/norbornene cooperative catalysis enables the synthesis of multisubstituted acrylamides from cyclic ketones via enol triflates. nih.gov

Copper-catalyzed methods also provide viable routes to acrylamides. A copper-catalyzed three-component reaction of an alkyne, an azide, and water can produce Z-α,β-unsaturated amides with high selectivity. dicp.ac.cn Other copper-catalyzed reactions include the oxidative cyclization and benzylarylation of acrylamides to form more complex heterocyclic structures like oxindoles. nih.govnih.gov

Rhodium-catalyzed reactions have been applied to the functionalization of acrylamides. These include electrochemical vinylic C-H annulation with alkynes to produce α-pyridones and cyclic imidates, as well as the C-H alkynylation of acrylamide derivatives. nih.govacs.org While these specific examples demonstrate the functionalization of a pre-formed acrylamide rather than its direct synthesis from an acid and amine, they highlight the versatility of transition metals in acrylamide chemistry.

Modified Wittig and Horner-Wadsworth-Emmons Olefination Approaches to the Acryloyl Moiety

The construction of the 3-(4-bromophenyl)acrylamide core relies heavily on the formation of the α,β-unsaturated carbonyl system. Both the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction are powerful tools for this transformation, offering good control over the geometry of the resulting alkene. organic-chemistry.orgmasterorganicchemistry.comnih.govresearchgate.net

The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphorus ylide (a Wittig reagent). organic-chemistry.orgmasterorganicchemistry.comnih.govresearchgate.net For the synthesis of the acryloyl precursor, 4-bromobenzaldehyde would be reacted with an appropriate phosphorane, such as (alkoxycarbonylmethylidene)triphenylphosphorane, to yield an ester of 3-(4-bromophenyl)acrylic acid. These stabilized ylides typically favor the formation of the (E)-alkene. organic-chemistry.org The resulting ester can then be hydrolyzed to the corresponding carboxylic acid, which is subsequently coupled with benzhydrylamine. A one-pot olefination-hydrolysis sequence has been described for the synthesis of substituted cinnamic acids from benzaldehydes using aqueous sodium hydroxide, which can be an efficient approach. researchgate.net

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses phosphonate (B1237965) carbanions, which are generally more nucleophilic than the corresponding phosphorus ylides. orgsyn.orgresearchgate.net This reaction typically provides excellent E-selectivity for the formation of the alkene. researchgate.net In a typical procedure, a phosphonate ester, such as triethyl phosphonoacetate, is deprotonated with a base (e.g., sodium methoxide, DBU) to generate the phosphonate anion. This anion then reacts with 4-bromobenzaldehyde to afford the ethyl ester of (E)-3-(4-bromophenyl)acrylic acid. rsc.org The use of deep eutectic solvents (DES) has been reported as a green and efficient medium for this transformation, allowing for easy product extraction and reuse of the solvent system. rsc.org The resulting ester can be saponified to the carboxylic acid and then converted to the target amide.

A general reaction scheme for the HWE synthesis of a precursor to the target molecule is presented below:

Stereoselective Synthesis and Chiral Resolution Techniques for this compound

The N-benzhydryl group introduces a potential chiral center if the two phenyl rings are not identically substituted. Furthermore, restricted rotation around the N-C(O) bond can lead to atropisomerism in certain substituted acrylamides. While specific studies on the stereoselective synthesis of this compound are not prevalent in the literature, general principles of asymmetric synthesis and chiral resolution can be applied.

Asymmetric synthesis could be approached by using a chiral auxiliary or a chiral catalyst during the amide bond formation or the olefination step. For instance, a chiral phosphonate reagent in an HWE reaction could potentially induce enantioselectivity.

Chiral resolution is a more common method for separating enantiomers of racemic mixtures. wikipedia.org For a compound like this compound, which contains a basic nitrogen atom, diastereomeric salt formation is a viable strategy. wikipedia.orgpharmtech.com This involves reacting the racemic amine with a chiral acid resolving agent, such as tartaric acid or mandelic acid, to form diastereomeric salts that can be separated by crystallization due to their different physical properties. wikipedia.orgpharmtech.com After separation, the pure enantiomer of the amine can be recovered by neutralization.

Another powerful technique for chiral separation is chiral chromatography , particularly preparative high-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP). nih.govnih.gov Cellulose-based CSPs have been successfully used for the resolution of various chiral compounds, including those with benzhydryl moieties. nih.gov

Synthesis of Structurally Related Analogues for Comparative Studies

To establish structure-activity relationships, the synthesis of a variety of analogues of this compound is crucial. This involves systematic modifications to the three main components of the molecule: the benzhydryl group, the 4-bromophenyl ring, and the acrylamide linker.

Systematic Modifications on the Benzhydryl Group

The benzhydryl moiety can be readily modified by starting with different substituted benzhydrylamines. These amines can be synthesized through several routes, including the reduction of the corresponding benzophenone oximes or reductive amination of benzophenones. acs.orgresearchgate.net A variety of substituted benzhydrylamines can be prepared by reacting Grignard reagents with substituted benzonitriles, followed by reduction. researchgate.net

The following table illustrates some possible modifications to the benzhydryl group and the corresponding starting materials:

| R1 Substituent | R2 Substituent | Starting Benzhydrylamine |

| H | H | Benzhydrylamine |

| 4-CH₃ | H | 4-Methylbenzhydrylamine |

| 4-OCH₃ | 4-OCH₃ | 4,4'-Dimethoxybenzhydrylamine |

| 4-Cl | H | 4-Chlorobenzhydrylamine |

| 4-F | 4-F | 4,4'-Difluorobenzhydrylamine |

Derivatizations of the 4-Bromophenyl Ring

The bromine atom on the phenyl ring serves as a versatile handle for a wide range of derivatizations, primarily through metal-catalyzed cross-coupling reactions. beilstein-journals.org This allows for the introduction of various substituents at the 4-position of the phenyl ring, providing a library of analogues for comparative studies.

Common cross-coupling reactions that can be employed include:

Suzuki Coupling: Reaction with boronic acids or esters to introduce alkyl, aryl, or heteroaryl groups.

Heck Coupling: Reaction with alkenes to form substituted styrenyl derivatives.

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

Buchwald-Hartwig Amination: Reaction with amines to form N-aryl derivatives. beilstein-journals.org

Cyanation: Reaction with cyanide sources to introduce a nitrile group.

The table below provides examples of possible derivatizations of the 4-bromophenyl ring:

| Reagent | Coupling Reaction | Resulting Substituent |

| Phenylboronic acid | Suzuki | -C₆H₅ |

| Methyl acrylate | Heck | -CH=CHCOOCH₃ |

| Phenylacetylene | Sonogashira | -C≡C-C₆H₅ |

| Morpholine | Buchwald-Hartwig | -N(CH₂)₄O |

| Zn(CN)₂ | Cyanation | -CN |

Alterations of the Acrylamide Linker and N-Substitutions

The acrylamide linker can be modified to investigate the importance of its rigidity and electronic properties. This can include the introduction of substituents on the α- or β-carbon of the acryloyl moiety. The Baylis-Hillman reaction, for example, can be used to introduce a substituent at the α-position of an acrylamide by reacting it with an aldehyde. researchgate.net

Furthermore, the nitrogen atom of the amide can be further substituted. N,N-disubstituted acrylamides can be prepared, for instance, by reacting an N-substituted benzhydrylamine with 3-(4-bromophenyl)acryloyl chloride.

The table below outlines potential modifications to the acrylamide linker and N-substitutions:

| Modification | Synthetic Approach | Example Product |

| α-Methyl substitution | Use of 2-methyl-3-(4-bromophenyl)acrylic acid | N-benzhydryl-2-methyl-3-(4-bromophenyl)acrylamide |

| β-Methyl substitution | Use of 3-(4-bromophenyl)but-2-enoic acid | N-benzhydryl-3-(4-bromophenyl)but-2-enamide |

| N-Methylation | Alkylation of this compound | N-benzhydryl-N-methyl-3-(4-bromophenyl)acrylamide |

| Replacement of benzhydryl with other groups | Amide coupling with a different amine | N-benzyl-3-(4-bromophenyl)acrylamide |

Advanced Spectroscopic and Spectrometric Characterization of N Benzhydryl 3 4 Bromophenyl Acrylamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. Through the analysis of ¹H and ¹³C nuclei, along with their interactions, a detailed molecular map can be constructed.

High-Resolution Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy provides information on the chemical environment, connectivity, and number of different types of protons in a molecule. For N-benzhydryl-3-(4-bromophenyl)acrylamide, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the protons of the benzhydryl, 4-bromophenyl, and acrylamide (B121943) moieties.

Expected ¹H NMR Data:

| Protons | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Integration |

| NH | ~8.0 - 9.0 | Singlet (broad) | 1H |

| Aromatic (Benzhydryl) | ~7.2 - 7.5 | Multiplet | 10H |

| Aromatic (4-bromophenyl) | ~7.4 - 7.6 | Two Doublets (AA'BB' system) | 4H |

| CH (Benzhydryl) | ~6.3 - 6.5 | Doublet | 1H |

| CH= (α to C=O) | ~6.4 - 6.6 | Doublet | 1H |

| =CH (β to C=O) | ~7.6 - 7.8 | Doublet | 1H |

The vinyl protons of the acrylamide group are expected to appear as doublets due to coupling with each other. The benzhydryl methine proton (CH) would likely appear as a doublet due to coupling with the adjacent NH proton. The aromatic protons of the two phenyl rings on the benzhydryl group would likely overlap, creating a complex multiplet. The protons on the 4-bromophenyl ring are expected to show a characteristic AA'BB' splitting pattern.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would give a distinct signal.

Expected ¹³C NMR Data:

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

| C=O (Amide) | ~165 - 170 |

| C (Aromatic, C-Br) | ~122 - 125 |

| CH (Aromatic) | ~127 - 132 |

| C (Aromatic, Quaternary) | ~135 - 142 |

| CH (Benzhydryl) | ~55 - 60 |

| CH= (Acrylamide) | ~120 - 140 |

The carbonyl carbon of the amide is expected to be the most downfield signal. The carbon atom attached to the bromine will have a characteristic chemical shift. The remaining aromatic carbons will appear in the typical aromatic region, and their specific shifts can be assigned using 2D NMR techniques.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

To definitively assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key expected correlations include the coupling between the two vinyl protons of the acrylamide moiety and the coupling between the NH proton and the benzhydryl CH proton.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to assign the carbon signals for all protonated carbons by correlating them to their attached protons, whose shifts are known from the ¹H NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for establishing the connectivity of the quaternary carbons and the different molecular fragments. For instance, correlations from the NH proton to the benzhydryl CH carbon and the amide carbonyl carbon would confirm the amide linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. It could be used to confirm the stereochemistry of the double bond and the spatial arrangement of the different parts of the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound, confirming its atomic composition. The presence of bromine would be indicated by a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Theoretical HRMS Data:

| Ion | Theoretical m/z [M+H]⁺ |

| C₂₂H₁₉BrNO | 404.0645 and 406.0624 |

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways

In an MS/MS experiment, the molecular ion is isolated and then fragmented to produce a series of daughter ions. The fragmentation pattern provides valuable information about the structure of the molecule. For this compound, key fragmentation pathways would be expected to involve the cleavage of the amide bond and the fragmentation of the benzhydryl group.

Expected Key Fragment Ions in MS/MS:

| Fragment Ion | Structure | Expected m/z |

| [M - C₁₃H₁₁N]⁺ | 3-(4-bromophenyl)acryloyl cation | 210/212 |

| [C₁₃H₁₁]⁺ | Benzhydryl cation | 167 |

| [C₇H₇]⁺ | Tropylium ion | 91 |

| [BrC₆H₄]⁺ | Bromophenyl cation | 155/157 |

The observation of the benzhydryl cation at m/z 167 is a very characteristic fragmentation for compounds containing this moiety. Cleavage of the C-N bond of the amide would lead to the formation of the 3-(4-bromophenyl)acryloyl cation.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the various functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is predicted to exhibit a series of characteristic absorption bands corresponding to its amide, aromatic, and alkene functionalities.

The secondary amide group is expected to produce several distinct peaks. The N-H stretching vibration is anticipated to appear as a sharp band in the region of 3350-3250 cm⁻¹. The amide I band, which is primarily due to the C=O stretching vibration, is one of the most intense and characteristic absorptions in the IR spectrum of amides and is expected to be observed around 1650 cm⁻¹. The amide II band, resulting from a combination of N-H bending and C-N stretching vibrations, is predicted to appear in the 1550-1520 cm⁻¹ region.

The benzhydryl and 4-bromophenyl moieties will contribute characteristic aromatic C-H and C=C stretching vibrations. The aromatic C-H stretching vibrations typically appear as a group of weak to medium bands just above 3000 cm⁻¹ (e.g., 3100-3000 cm⁻¹). The C=C stretching vibrations within the aromatic rings are expected to produce several sharp bands of variable intensity in the 1600-1450 cm⁻¹ range.

The α,β-unsaturated carbonyl system contains a C=C double bond, which is expected to show a stretching vibration band around 1620 cm⁻¹. The trans-configuration of the alkene protons would also give rise to a strong out-of-plane C-H bending vibration in the 980-960 cm⁻¹ region. Finally, the C-Br stretching vibration of the 4-bromophenyl group is anticipated to be observed in the far-infrared region, typically between 600 and 500 cm⁻¹.

Predicted Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Amide | N-H Stretch | 3350-3250 |

| Amide | C=O Stretch (Amide I) | ~1650 |

| Amide | N-H Bend / C-N Stretch (Amide II) | 1550-1520 |

| Aromatic | C-H Stretch | 3100-3000 |

| Aromatic | C=C Stretch | 1600-1450 |

| Alkene | C=C Stretch | ~1620 |

| Alkene (trans) | C-H Out-of-plane Bend | 980-960 |

| Aryl Halide | C-Br Stretch | 600-500 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing conjugated systems. The UV-Vis spectrum of this compound is expected to be dominated by absorptions arising from the extensive conjugation present in the molecule.

The core chromophore is the 3-(4-bromophenyl)acrylamide moiety. The conjugation between the 4-bromophenyl ring, the C=C double bond, and the carbonyl group of the amide creates a large π-system. This extended conjugation is expected to result in strong absorption in the UV region. The primary electronic transition is likely to be a π → π* transition, which is characteristic of conjugated systems. The maximum absorption wavelength (λmax) for this transition is anticipated to be in the range of 250-300 nm. The presence of the bromine atom, an auxochrome, on the phenyl ring may cause a slight red shift (bathochromic shift) of the λmax compared to the unsubstituted cinnamamide.

The benzhydryl group, consisting of two phenyl rings attached to a single carbon, will also contribute to the UV-Vis spectrum. Benzene (B151609) itself exhibits a characteristic π → π* transition at around 255 nm. In the benzhydryl group, the two phenyl rings are not coplanar, which limits the electronic conjugation between them. Therefore, their contribution to the spectrum is expected to be similar to that of two isolated benzene rings, likely resulting in a strong absorption band around 260 nm.

Predicted UV-Visible Absorption Data for this compound

| Chromophore | Electronic Transition | Predicted λmax (nm) |

| 3-(4-bromophenyl)acrylamide | π → π | 250-300 |

| Benzhydryl | π → π | ~260 |

X Ray Crystallographic Analysis of N Benzhydryl 3 4 Bromophenyl Acrylamide and Derivatives

Optimization of Single Crystal Growth Conditions

The initial and often most challenging step in X-ray crystallographic analysis is the cultivation of high-quality single crystals. For a novel compound such as N-benzhydryl-3-(4-bromophenyl)acrylamide, this process would involve a systematic screening of various crystallization conditions. The goal is to achieve slow, controlled precipitation of the solute from a supersaturated solution, allowing for the formation of a well-ordered crystal lattice suitable for diffraction studies.

Key parameters that are typically optimized include:

Solvent System: A range of solvents with varying polarities would be tested. The ideal solvent is one in which the compound has moderate solubility. For acrylamide (B121943) derivatives, common choices include ethyl acetate (B1210297), ethanol, and chloroform. In some cases, a binary solvent system (a mixture of a good solvent and a poor solvent) is employed to fine-tune the solubility.

Crystallization Method: Several techniques are commonly used:

Slow Evaporation: A solution of the compound is left undisturbed in a partially covered container, allowing the solvent to evaporate slowly over days or weeks. This is a straightforward method and often the first to be attempted. For instance, colorless crystals of N-benzyl-3-(4-chlorophenyl)-3-phenyl-propanamide were successfully obtained from an ethyl acetate solution over a period of one week using this technique.

Vapor Diffusion: This method involves placing a concentrated solution of the compound in a small, open vial, which is then placed in a larger, sealed container with a solvent in which the compound is less soluble. The vapor from the outer solvent slowly diffuses into the inner vial, reducing the solubility of the compound and promoting crystallization.

Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to a decrease in solubility and subsequent crystal growth.

Temperature and Purity: Crystallization is often performed at a constant, controlled temperature. The purity of the compound is paramount, as impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to defects.

The success of these methods is evaluated by microscopic examination of the resulting solids to identify well-formed single crystals with smooth faces and sharp edges.

X-ray Diffraction Data Collection and Processing

Once a suitable single crystal of this compound is obtained, it would be mounted on a goniometer head and placed in an X-ray diffractometer. The crystal is then irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector.

The data collection process involves several key steps:

Unit Cell Determination: A preliminary set of diffraction images is collected to determine the dimensions and angles of the unit cell, which is the basic repeating unit of the crystal lattice.

Data Collection Strategy: Based on the determined crystal system and space group, a strategy is devised to collect a complete and redundant set of diffraction data. This involves rotating the crystal through a series of angles while exposing it to the X-ray beam.

Data Integration and Scaling: The raw diffraction images are processed to measure the intensity of each reflection. These intensities are then corrected for various experimental factors, such as background noise, Lorentz factor, and polarization effects. The data is also scaled to account for variations in crystal size and X-ray beam intensity.

For example, in the study of a related compound, data was collected using a Bruker SMART APEX CCD area-detector diffractometer. sigmaaldrich.com An absorption correction was applied using the SADABS program. sigmaaldrich.com

Determination and Refinement of Crystal Structure

The processed diffraction data is used to solve the crystal structure, which involves determining the arrangement of atoms within the unit cell.

Structure Solution: The initial positions of the atoms are determined using either direct methods or Patterson methods. For a compound containing a heavy atom like bromine, the Patterson method is particularly effective as the position of the heavy atom can be easily located, and this information can be used to phase the remaining reflections.

Structure Refinement: The initial atomic model is refined against the experimental diffraction data using a least-squares minimization procedure. During refinement, the atomic positions, and thermal displacement parameters are adjusted to improve the agreement between the calculated and observed structure factors. The quality of the refinement is monitored using the R-factor, which is a measure of the disagreement between the experimental and calculated data.

The positions of hydrogen atoms are often calculated based on geometric considerations and refined using a riding model.

Analysis of Molecular Conformation and Stereochemical Parameters in the Solid State

With the refined crystal structure, a detailed analysis of the molecular geometry of this compound in the solid state can be performed. This includes the determination of bond lengths, bond angles, and torsion angles.

Table 1: Representative Bond Lengths and Angles in Acrylamide Derivatives

| Parameter | N-benzyl-N-(4-chlorophenyl)acrylamide sigmaaldrich.com | N-(4-Hydroxyphenyl)acrylamide dergi-fytronix.com |

|---|---|---|

| C=C Bond Length (Å) | 1.288 (4) | - |

| C=O Bond Length (Å) | - | 1.2339 (19) |

| C-N Bond Length (Å) | - | 1.420 (2) |

Interactive Data Table: Click on the headers to sort the data.

The conformation of the molecule is of particular interest. Key features to analyze for this compound would include:

The planarity of the acrylamide moiety.

The relative orientations of the benzhydryl and 4-bromophenyl groups with respect to the acrylamide backbone. This is quantified by measuring the dihedral angles between the planes of the aromatic rings and the acrylamide group. For instance, in N-benzyl-N-(4-chlorophenyl)acrylamide, the dihedral angle between the two aromatic rings is 49.79 (11)°. sigmaaldrich.com In N-(4-hydroxyphenyl)acrylamide, the dihedral angle between the acrylamide moiety and the benzene (B151609) ring is 11.6 (2)°. dergi-fytronix.comnih.gov

Investigation of Intermolecular Interactions and Supramolecular Assembly

The crystal packing of this compound would be stabilized by a network of intermolecular interactions. The analysis of these interactions is crucial for understanding the supramolecular assembly of the molecules in the solid state.

Potential interactions to investigate include:

Hydrogen Bonding: The N-H group of the acrylamide moiety can act as a hydrogen bond donor, while the carbonyl oxygen can act as a hydrogen bond acceptor. These interactions can link molecules into chains, sheets, or more complex three-dimensional networks. In the crystal structure of N-(4-hydroxyphenyl)acrylamide, intermolecular O-H···O and N-H···O hydrogen bonds link the molecules into two-dimensional corrugated sheets. dergi-fytronix.com

Halogen Bonding: The bromine atom on the phenyl ring can participate in halogen bonding, where it acts as an electrophilic region that can interact with a nucleophilic atom, such as an oxygen or nitrogen atom from an adjacent molecule.

C-H···O and C-H···π Interactions: Weak hydrogen bonds involving carbon-hydrogen bonds as donors and oxygen atoms or aromatic π-systems as acceptors are also commonly observed and play a role in the crystal packing. For example, the structure of N-benzyl-N-(4-chlorophenyl)acrylamide features weak intermolecular C-H···O and C-H···π interactions that extend the molecules into a one-dimensional chain. sigmaaldrich.com

Comparative Crystallographic Studies with Related Acrylamide and Benzhydryl Structures

A comparative analysis of the crystal structure of this compound with those of related compounds provides valuable insights into structure-property relationships.

Table 2: Comparison of Crystal Data for Related Acrylamide Derivatives

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |

|---|---|---|---|---|---|---|

| N-benzyl-N-(4-chlorophenyl)acrylamide sigmaaldrich.com | Monoclinic | P21/n | 9.215 (4) | 9.210 (4) | 17.090 (8) | 102.842 (6) |

Interactive Data Table: Click on the headers to sort the data.

By comparing the molecular conformations and intermolecular interactions observed in the crystal structure of the title compound with those of other acrylamides and benzhydryl derivatives, it is possible to identify how subtle changes in the molecular structure, such as the substitution of a chloro group for a bromo group or the presence of a benzhydryl group instead of a benzyl (B1604629) group, can influence the solid-state packing and, consequently, the physical properties of the material. For example, the presence of the bulky benzhydryl group in the title compound might lead to a less dense packing arrangement compared to a smaller N-substituent, or it could introduce different π-stacking motifs.

Computational Chemistry and Molecular Modeling of N Benzhydryl 3 4 Bromophenyl Acrylamide

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

No specific data is available in the scientific literature for quantum chemical calculations performed on N-benzhydryl-3-(4-bromophenyl)acrylamide. The following sections describe the types of analyses that are typically conducted for acrylamide (B121943) derivatives, but for which results for the target compound could not be found.

Geometry Optimization and Conformational Energy Landscapes

Information regarding the optimized geometry, including key bond lengths, bond angles, and dihedral angles that define the three-dimensional structure of this compound, is not available in published studies. Analysis of the conformational energy landscape, which would identify the most stable conformers and the energy barriers between them, has not been reported.

Analysis of Electronic Structure, Frontier Molecular Orbitals (HOMO-LUMO), and Charge Distribution

There is no published data on the electronic properties of this compound. The energies of the HOMO and LUMO orbitals, the resulting energy gap, and other quantum chemical descriptors (such as electronegativity, chemical hardness, and global electrophilicity index) have not been calculated and reported. Detailed analysis of the charge distribution, such as Mulliken atomic charges, which provides insight into the partial charges on individual atoms, is also unavailable.

Prediction of Electrostatic Potential (ESP) and Molecular Electrostatic Potential (MEP) Surfaces

Visual and quantitative data from MEP or ESP surface predictions for this compound are absent from the literature. These surfaces are used to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule, which is fundamental for predicting its intermolecular interactions.

Molecular Dynamics (MD) Simulations

No studies detailing molecular dynamics simulations of this compound were found.

Conformational Dynamics in Solution and Simulated Biological Environments

Research on the dynamic behavior and conformational flexibility of this compound in different solvents or within simulated biological membranes has not been published.

Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound and its analogs, QSAR studies are instrumental in understanding the structural requirements for their biological effects and in designing new, more potent molecules.

Selection and Calculation of Molecular Descriptors

The foundation of a robust QSAR model lies in the appropriate selection and calculation of molecular descriptors. These descriptors are numerical values that encode different aspects of a molecule's structure and properties. For a molecule like this compound, a diverse set of descriptors would be calculated to capture its physicochemical, topological, and electronic features. These are broadly categorized as:

1D Descriptors: These are the simplest descriptors and include counts of atoms, bonds, and molecular weight.

2D Descriptors: These are calculated from the 2D representation of the molecule and include topological indices, molecular connectivity indices, and pharmacophore-based descriptors.

3D Descriptors: These descriptors are derived from the 3D conformation of the molecule and encompass steric, electronic, and quantum chemical parameters.

The following table provides examples of molecular descriptors that would be relevant for QSAR studies of this compound and its derivatives.

| Descriptor Class | Specific Descriptor Examples | Description |

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Represents the lipophilicity of the molecule, influencing its absorption and distribution. |

| Molar Refractivity (MR) | Relates to the volume of the molecule and its polarizability. | |

| Topological Polar Surface Area (TPSA) | Quantifies the polar surface area, which is important for membrane penetration. | |

| Electronic | Dipole Moment | Measures the overall polarity of the molecule. |

| HOMO (Highest Occupied Molecular Orbital) Energy | Related to the electron-donating ability of the molecule. | |

| LUMO (Lowest Unoccupied Molecular Orbital) Energy | Related to the electron-accepting ability of the molecule. | |

| Topological | Wiener Index | A distance-based index that reflects the branching of the molecular skeleton. |

| Kier & Hall Connectivity Indices | Describe the degree of branching and connectivity in the molecule. | |

| Steric/3D | Molecular Volume | The van der Waals volume of the molecule. |

| Surface Area | The total surface area of the molecule. |

These descriptors are calculated using specialized software packages that take the chemical structure as input. The choice of descriptors is crucial and is often guided by the specific biological activity being modeled.

Development of Statistical Models for Activity Prediction (e.g., Multiple Regression Analysis)

Once a set of molecular descriptors has been calculated for a series of this compound analogs with known biological activities, a statistical model is developed to correlate the descriptors with the activity. A common and straightforward method for this is Multiple Linear Regression (MLR).

The general form of an MLR equation is:

Biological Activity = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ

Where:

c₀ is the intercept.

c₁, c₂, ..., cₙ are the regression coefficients for each descriptor.

D₁, D₂, ..., Dₙ are the values of the molecular descriptors.

The goal of the regression analysis is to find the best-fitting model that explains the variance in the biological activity. The quality of the QSAR model is assessed using several statistical parameters:

| Statistical Parameter | Description |

| Correlation Coefficient (R) | Measures the quality of the linear relationship between the predicted and experimental activities. |

| Coefficient of Determination (R²) | Indicates the proportion of the variance in the dependent variable that is predictable from the independent variables. |

| Standard Deviation (s) | Represents the average distance that the observed values fall from the regression line. |

| F-statistic | A statistical test to determine the overall significance of the regression model. |

For a QSAR model to be considered robust and predictive, it must be validated. This is typically done using both internal and external validation techniques. Internal validation involves techniques like leave-one-out cross-validation (LOO-CV), while external validation involves using the model to predict the activity of a set of compounds that were not used in the model development.

Virtual Screening and Lead Optimization through QSAR

A validated QSAR model for this compound and its analogs serves as a powerful tool for virtual screening and lead optimization.

Virtual Screening: A large database of virtual compounds can be rapidly screened using the QSAR model to predict their biological activity. This allows for the identification of potentially active compounds without the need for their synthesis and biological testing, thus saving time and resources.

Lead Optimization: The QSAR model can provide insights into the structural features that are important for activity. By analyzing the regression coefficients of the descriptors in the model, chemists can understand how different structural modifications are likely to affect the biological activity. This knowledge can then be used to design new analogs of this compound with improved potency and other desirable properties. For example, if the QSAR model indicates that a higher value for a particular steric descriptor is associated with increased activity, new analogs with bulkier substituents could be designed.

Molecular Docking Studies of this compound

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to predict how a ligand, such as this compound, binds to the active site of a target protein.

Prediction of Ligand-Target Binding Modes and Affinities

The process of molecular docking involves several key steps:

Preparation of the Receptor and Ligand: The 3D structure of the target protein (receptor) is obtained, often from a crystallographic database like the Protein Data Bank (PDB). The structure of the ligand, this compound, is generated and optimized.

Docking Simulation: A docking algorithm systematically explores the possible binding poses of the ligand within the active site of the receptor. This involves translating and rotating the ligand and evaluating its conformation.

Scoring and Ranking: Each generated binding pose is assigned a score based on a scoring function that estimates the binding affinity. The poses are then ranked according to their scores.

The output of a docking study provides a predicted binding mode, which is the most likely orientation of the ligand in the active site. The scoring function also gives an estimate of the binding affinity, often expressed as a docking score or binding energy. A lower binding energy generally indicates a more stable protein-ligand complex.

Identification of Key Interacting Residues and Binding Site Characteristics

A crucial aspect of molecular docking analysis is the identification of the key interactions between the ligand and the amino acid residues of the protein's binding site. For this compound, these interactions can include:

Hydrogen Bonds: The amide group in the acrylamide moiety can act as both a hydrogen bond donor (the N-H group) and acceptor (the C=O group), forming hydrogen bonds with polar residues in the binding site.

Hydrophobic Interactions: The benzhydryl and bromophenyl groups are large and hydrophobic, and are likely to engage in hydrophobic interactions with nonpolar residues in the binding pocket.

Pi-Pi Stacking: The aromatic rings of the benzhydryl and bromophenyl groups can participate in pi-pi stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan.

Halogen Bonding: The bromine atom on the phenyl ring can potentially form halogen bonds with electron-donating atoms in the binding site.

The following table illustrates the potential interactions of different moieties of this compound within a hypothetical protein binding site.

| Moiety of this compound | Potential Interacting Residues | Type of Interaction |

| Benzhydryl Group | Leucine, Valine, Phenylalanine | Hydrophobic Interactions, Pi-Pi Stacking |

| Acrylamide Linker | Serine, Threonine, Asparagine | Hydrogen Bonding |

| 4-Bromophenyl Group | Tyrosine, Tryptophan, Methionine | Pi-Pi Stacking, Hydrophobic Interactions, Halogen Bonding |

By understanding these key interactions, researchers can gain insights into the mechanism of action of this compound and can design modifications to the molecule to enhance its binding affinity and selectivity for the target protein. For instance, introducing a substituent that can form an additional hydrogen bond with a specific residue in the binding site could lead to a more potent compound.

Investigation of Reaction Mechanisms and Chemical Reactivity of N Benzhydryl 3 4 Bromophenyl Acrylamide

Detailed Mechanistic Pathways for the Formation of the Acrylamide (B121943) Linkage

The formation of the acrylamide linkage in N-benzhydryl-3-(4-bromophenyl)acrylamide involves the creation of an amide bond between 3-(4-bromophenyl)acrylic acid and benzhydrylamine. This transformation is a type of acylation reaction and typically requires the activation of the carboxylic acid component to facilitate the nucleophilic attack by the amine.

Commonly, this is achieved by converting the carboxylic acid into a more reactive derivative, such as an acyl chloride or by using a coupling agent.

Acyl Chloride Pathway : In this method, 3-(4-bromophenyl)acrylic acid is first treated with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form 3-(4-bromophenyl)acryloyl chloride. This acyl chloride is highly electrophilic. The subsequent addition of benzhydrylamine, often in the presence of a non-nucleophilic base like triethylamine (B128534) to neutralize the HCl byproduct, results in the formation of the this compound.

Carbodiimide (B86325) Coupling Pathway : Amide bond formation can also be efficiently mediated by coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). In this process, the carboxylic acid adds to the carbodiimide, forming a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the nucleophilic benzhydrylamine to form the desired amide and a urea (B33335) byproduct (dicyclohexylurea or an EDC-derived urea). Additives like 1-hydroxybenzotriazole (B26582) (HOBt) can be used to minimize side reactions and improve yields by forming an activated ester intermediate. nih.gov

Other Methods : Alternative approaches include the use of other activating agents or rearrangement reactions. For instance, methods involving the rearrangement of nitrile imines derived from N-2-nitrophenyl hydrazonyl bromides have been developed for amide bond synthesis, offering a pathway that avoids external activating agents. nih.gov

The choice of method often depends on the desired scale, functional group tolerance, and required purity of the final product.

Reactivity of the Acrylamide Moiety

The acrylamide group is an α,β-unsaturated carbonyl system, which confers a specific and important reactivity profile to the molecule. This system is characterized by a conjugated pi-electron network that includes the carbon-carbon double bond and the carbonyl group.

The conjugated structure of the acrylamide moiety makes it an excellent Michael acceptor. nih.govacs.org Nucleophiles preferentially attack the β-carbon of the α,β-unsaturated system in a conjugate addition reaction known as the Michael addition. This reactivity is due to the polarization of the electron system, where the electron-withdrawing carbonyl group renders the β-carbon electrophilic. nih.gov

A wide range of nucleophiles can participate in this reaction. Soft nucleophiles, such as thiols (e.g., from cysteine residues in proteins or glutathione), are particularly reactive towards the soft electrophilic center of the acrylamide. nih.govacs.org This reactivity is a key consideration in the biological context of acrylamides. nih.gov The reaction with amines to form 3-(alkylamino)propionamides has also been studied, though these adducts can be thermally reversible. nih.gov

The general mechanism involves the attack of the nucleophile on the β-carbon, leading to the formation of an enolate intermediate, which then tautomerizes to the more stable keto form, resulting in the final adduct.

The electronic properties of the α,β-unsaturated carbonyl system in this compound define its reactivity.

Electrophilic Sites : The molecule possesses two primary electrophilic centers. The carbonyl carbon is electrophilic, similar to standard amides, and can be attacked by strong nucleophiles. However, due to the conjugated system, the β-carbon is also a significant electrophilic site, particularly for softer nucleophiles, as seen in Michael additions. nih.govrsc.org Unsaturated amides are generally considered less electrophilic than corresponding aldehydes, ketones, or esters, sometimes requiring more forceful conditions or catalysts for reactions to proceed. rsc.org

Nucleophilic Sites : The nitrogen atom of the amide has a lone pair of electrons, which can exhibit nucleophilic character. However, this nucleophilicity is significantly diminished due to resonance with the adjacent carbonyl group, which delocalizes the lone pair into the pi system. The oxygen atom of the carbonyl group also has lone pairs and can act as a Lewis basic site, for example, in coordinating to metal ions or participating in hydrogen bonding.

The interplay of these properties governs the molecule's interactions. According to the Hard and Soft Acids and Bases (HSAB) theory, the α,β-unsaturated system is a "soft" electrophile and thus reacts preferentially with "soft" nucleophiles like thiols. nih.gov

Chemical Transformations Involving the Bromine Substituent (e.g., Cross-Coupling Reactions)

The bromine atom on the phenyl ring is a highly valuable functional handle for a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions. nih.gov These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a diverse array of derivatives.

The general catalytic cycle for these reactions involves the oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation with an organometallic reagent, and finally, reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. youtube.comresearchgate.net

Table 1: Potential Cross-Coupling Reactions for this compound

| Reaction Name | Coupling Partner | Typical Catalyst/Base | Resulting Bond | Product Type |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl/Vinyl Boronic Acid or Ester (R-B(OR)₂) | Pd(PPh₃)₄, PdCl₂(dppf) / K₂CO₃, Cs₂CO₃ | C-C (Aryl-Aryl) | Biphenyl derivative |

| Heck Coupling | Alkene (e.g., Styrene) | Pd(OAc)₂, P(o-tol)₃ / Et₃N | C-C (Aryl-Vinyl) | Stilbene (B7821643) derivative |

| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | Pd(PPh₃)₄, CuI / Et₃N | C-C (Aryl-Alkynyl) | Aryl alkyne derivative |

| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd₂(dba)₃, BINAP / NaOtBu | C-N (Aryl-Amino) | N-Aryl derivative |

| Stille Coupling | Organostannane (R-SnBu₃) | Pd(PPh₃)₄ | C-C (Aryl-Aryl/Vinyl) | Biphenyl or stilbene derivative |

The Suzuki-Miyaura reaction is particularly common for aryl bromides, offering a robust method to form biaryl structures using various arylboronic acids. researchgate.netsemanticscholar.orgmdpi.com The Heck reaction would couple the bromophenyl group to an alkene, while the Sonogashira reaction would introduce an alkyne substituent. The Buchwald-Hartwig amination allows for the formation of a new C-N bond, replacing the bromine with a substituted amino group.

Photochemical and Thermal Stability Studies

The stability of this compound under photochemical and thermal stress is critical for its handling, storage, and application.

Table 2: Summary of Stability Characteristics

| Condition | Potential Reaction/Degradation Pathway | Influencing Factors |

|---|---|---|

| Photochemical (UV light) | E/Z Isomerization of C=C bond, [2+2] Cycloaddition (dimerization) | Wavelength of light, solvent, steric hindrance from substituents rsc.org |

| Thermal (Heat) | Amide bond cleavage, side-chain degradation, oxidation (if O₂ is present) | Temperature, atmosphere (inert vs. oxidative), molecular structure cwejournal.orgnih.gov |

Table of Compounds

Structure Activity Relationship Sar Studies in Biological Contexts in Vitro

Molecular Target Identification and Validation Approaches

Molecular target identification is a critical step in understanding the pharmacological effects of a compound. This process involves identifying the specific biomolecules, typically proteins, with which a small molecule interacts to elicit a biological response. Techniques such as the use of affinity-based probes and chemical proteomics are powerful methods for achieving this. However, no studies have been found that apply these methods to N-benzhydryl-3-(4-bromophenyl)acrylamide.

Affinity-based probes are chemical tools designed to specifically bind to the target proteins of a compound of interest. These probes are typically derived from the compound itself and are modified to include a reporter tag (e.g., biotin or a fluorescent dye) and a reactive group for covalent labeling. The use of such probes allows for the visualization and isolation of target proteins from complex biological samples.

A search for the synthesis or application of affinity-based probes derived from this compound for target engagement studies did not yield any results.

Chemical proteomics, particularly activity-based protein profiling (ABPP), is a powerful strategy for identifying the protein targets of covalent ligands on a proteome-wide scale. This approach utilizes probes that mimic the reactive nature of the covalent compound to map its interactions within a complex biological system. Given that this compound contains an acrylamide (B121943) moiety, a common warhead for covalent inhibitors, this technique would be highly relevant for identifying its molecular targets.

Despite the suitability of this approach, there is no published research detailing the use of chemical proteomics to discover or validate the covalent ligands of this compound.

Advanced Analytical Methodologies for Purity and Quantitative Analysis of N Benzhydryl 3 4 Bromophenyl Acrylamide

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the purity assessment of N-benzhydryl-3-(4-bromophenyl)acrylamide due to its high resolution, sensitivity, and applicability to non-volatile, thermally labile compounds. A reversed-phase HPLC method is typically developed to separate the main compound from its process-related impurities and potential degradation products.

Method Development Insights: A suitable HPLC method would likely employ a C18 column, which is effective for separating non-polar to moderately polar compounds. iosrjournals.orgresearchgate.net The mobile phase would typically consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol, often in a gradient elution mode to ensure the effective separation of impurities with a wide range of polarities. researchgate.netnih.gov Detection is commonly performed using a UV detector, set at a wavelength where this compound exhibits maximum absorbance, which is determined by its chromophoric groups (the benzhydryl and 4-bromophenyl moieties). A photodiode array (PDA) detector can be particularly advantageous as it provides spectral information, aiding in peak identification and purity assessment. iosrjournals.org

Hypothetical HPLC Method Parameters:

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: 0.1% Phosphoric Acid in Water B: Acetonitrile |

| Elution | Gradient |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm (or optimized wavelength) |

| Injection Volume | 10 µL |

Method Validation and Performance: A validated HPLC method for purity assessment would demonstrate specificity, linearity, precision, and accuracy. The specificity ensures that the peak for this compound is well-resolved from any impurities. Linearity is established by analyzing a series of solutions of known concentrations and demonstrating a direct proportional relationship between concentration and peak area. rsc.org Precision, both repeatability and intermediate precision, confirms the consistency of the results, while accuracy demonstrates how close the measured value is to the true value. nih.gov

Illustrative HPLC Performance Data:

| Validation Parameter | Typical Acceptance Criteria | Hypothetical Result |

|---|---|---|

| Linearity (Correlation Coefficient, r²) | ≥ 0.999 | 0.9995 |

| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% |

| Precision (RSD) | ≤ 2.0% | < 1.5% |

| Limit of Detection (LOD) | Signal-to-Noise Ratio of 3:1 | 0.01 µg/mL |

| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio of 10:1 | 0.03 µg/mL |

Gas Chromatography (GC) for Volatile Impurity Profiling

While HPLC is the workhorse for analyzing the main compound, Gas Chromatography (GC) is the preferred method for the detection and quantification of volatile and semi-volatile impurities that may be present in this compound. libretexts.org These impurities could originate from the starting materials, solvents used in the synthesis and purification processes, or side reactions.

Potential Volatile Impurities: Likely volatile impurities could include residual solvents (e.g., toluene, ethyl acetate (B1210297), dichloromethane) and unreacted starting materials or their by-products, such as benzaldehyde (B42025) or benzhydrylamine, if they are sufficiently volatile. nih.govscirp.org

GC Methodological Approach: A headspace GC system coupled with a Flame Ionization Detector (FID) is a standard and robust approach for analyzing residual solvents. scirp.org For this, a sample of this compound is dissolved in a high-boiling point solvent (e.g., dimethyl sulfoxide) in a sealed vial, heated to a specific temperature to allow the volatile compounds to partition into the headspace gas, which is then injected into the GC. scirp.org The use of a capillary column with a suitable stationary phase (e.g., 5% phenyl polysiloxane) allows for the separation of a wide range of volatile organic compounds. jfda-online.com For identification purposes, GC coupled with a Mass Spectrometer (GC-MS) is invaluable, providing mass spectra that can be compared to libraries for confident identification of unknown volatile impurities. nih.govmdpi.com

Example GC Parameters for Volatile Impurity Analysis:

| Parameter | Condition |

|---|---|

| Technique | Headspace Gas Chromatography |

| Column | DB-5 (or equivalent), 30 m x 0.32 mm, 0.25 µm film |

| Carrier Gas | Helium or Nitrogen |

| Oven Temperature Program | Initial 40 °C, hold for 5 min, ramp to 250 °C at 10 °C/min |

| Injector Temperature | 250 °C |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temperature | 280 °C (FID) |

Quantitative Analysis Methods (e.g., Spectrophotometric, Chromatographic with Internal Standards)

Accurate quantification of this compound is essential for its use in research and development. Both spectrophotometric and chromatographic methods can be employed for this purpose.

Spectrophotometric Analysis: UV-Vis spectrophotometry offers a simple and rapid method for the quantitative determination of this compound in solutions, provided no interfering substances absorb at the chosen wavelength. The method relies on Beer-Lambert's law. A standard calibration curve is first generated by measuring the absorbance of a series of solutions of the pure compound at known concentrations at its wavelength of maximum absorbance (λmax). The concentration of the compound in an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve.

Chromatographic Analysis with Internal Standards: For more complex samples or when higher precision is required, HPLC with an internal standard is the method of choice. mdpi.com An internal standard is a compound with similar chemical and physical properties to the analyte, which is added in a known amount to both the standard and sample solutions. nih.gov The use of an internal standard corrects for variations in injection volume, sample preparation, and instrument response. The quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard. mdpi.comwaters.com

A suitable internal standard for this compound would be a structurally similar, stable compound that is not present in the sample and is well-resolved from the analyte and any impurities in the chromatogram.

Illustrative Data for Quantitative HPLC with Internal Standard:

| Parameter | Description |

|---|---|

| Analyte | This compound |

| Internal Standard (Hypothetical) | N-(4-chlorobenzhydryl)-3-(4-bromophenyl)acrylamide |

| Calibration Range | 1 - 100 µg/mL |

| Linearity (r²) | ≥ 0.999 |

| Precision (%RSD of response factor) | ≤ 1.0% |

Impurity Profiling and Stability-Indicating Methods

Impurity profiling involves the identification and quantification of all potential impurities in a substance. A stability-indicating analytical method is a validated quantitative procedure that can accurately measure the decrease in the amount of the active substance due to degradation. nih.govamanote.com Such a method must be able to separate the intact compound from its degradation products, allowing for an accurate assessment of the compound's stability under various environmental conditions. rsc.orgresearchgate.net

Forced Degradation Studies: To develop a stability-indicating method for this compound, forced degradation (stress testing) studies are conducted. nih.gov This involves subjecting the compound to harsh conditions such as acid and base hydrolysis, oxidation, heat, and photolysis. nih.gov The resulting mixtures are then analyzed, typically by HPLC with a PDA detector or by LC-MS, to identify and separate the degradation products from the parent compound. rsc.org The amide linkage in this compound would be susceptible to hydrolysis under acidic or basic conditions, potentially yielding benzhydrylamine and 3-(4-bromophenyl)acrylic acid. The acrylamide (B121943) double bond could be susceptible to oxidation.

LC-MS for Impurity Identification: Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for impurity profiling. nih.govmdpi.com After chromatographic separation, the mass spectrometer provides mass-to-charge ratio information for each component, which allows for the determination of their molecular weights. Tandem mass spectrometry (MS/MS) can further provide structural information by fragmenting the ions, aiding in the definitive identification of unknown impurities and degradation products. waters.comresearchgate.net

Hypothetical Stability-Indicating HPLC Method Performance:

| Stress Condition | Expected Degradation | Analytical Outcome |

|---|---|---|

| Acid Hydrolysis (e.g., 0.1 M HCl, 60 °C) | ~10-20% degradation | Degradation products well-resolved from the main peak. |

| Base Hydrolysis (e.g., 0.1 M NaOH, 60 °C) | ~10-20% degradation | Degradation products well-resolved from the main peak. |

| Oxidation (e.g., 3% H₂O₂, RT) | ~5-15% degradation | Oxidative degradants resolved from the main peak. |

| Thermal (e.g., 80 °C, 48h) | < 5% degradation | Method demonstrates thermal stability. |

| Photolytic (e.g., UV/Vis light) | Variable degradation | Photodegradants are separated and identified. |

The development and implementation of these advanced analytical methodologies are fundamental to ensuring the quality, purity, and stability of this compound for its intended applications.

Q & A

Q. What are the established synthetic routes for N-Benzhydryl-3-(4-Bromophenyl)Acrylamide?

The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting (3-amino-benzofuran-2-yl)-(4-bromophenyl)methanone with acryloyl chloride at 0–5°C yields acrylamide derivatives, as demonstrated in similar benzofuran-based syntheses . Key steps include maintaining low temperatures to control side reactions and using anhydrous conditions to prevent hydrolysis. Characterization typically involves nuclear magnetic resonance (¹H-NMR), Fourier-transform infrared spectroscopy (FT-IR), and elemental analysis to confirm structure and purity.

Q. How is the molecular structure of this compound validated experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural validation. For acrylamide derivatives, crystals are grown via slow evaporation, and data collection is performed at ~294 K. Refinement using programs like SHELXL (via the SHELX suite) resolves bond lengths, angles, and dihedral angles. For example, planar acrylamide units with dihedral angles >60° relative to aromatic rings are common in related structures . SC-XRD parameters like R factor (<0.05) and data-to-parameter ratios (>14:1) ensure reliability .

Q. What spectroscopic techniques are used to characterize this compound?

- ¹H-NMR : Identifies proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm, acrylamide NH at δ 9.5–10.5 ppm).

- FT-IR : Confirms amide C=O stretches (~1650–1680 cm⁻¹) and N–H bends (~1550 cm⁻¹).

- UV-Vis : Detects π→π* transitions in conjugated systems (e.g., absorbance ~250–300 nm) .

- Mass Spectrometry : Validates molecular weight (e.g., [M+H]⁺ peaks via LC-MS).

Q. What preliminary toxicity screening methods are recommended?

Acute toxicity can be assessed using land snail (Eobania vermiculata) models, measuring biomarkers like alanine aminotransferase (ALT), aspartate aminotransferase (AST), and alkaline phosphatase (ALP). Dose-response studies (e.g., 25–100 mg/kg) over 72 hours reveal hepatotoxic effects, with enzymatic activity quantified via colorimetric assays .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound?

Density functional theory (DFT) at the B3LYP/6-31+G(d,p) level calculates molecular geometry, frontier orbitals (HOMO-LUMO gaps), and electrostatic potential (MEP) surfaces. For example, HOMO-LUMO gaps <4 eV suggest high reactivity, while MEP maps identify nucleophilic (negative regions) and electrophilic (positive regions) sites for reaction planning . Time-dependent DFT (TD-DFT) correlates experimental UV-Vis spectra with theoretical transitions.

Q. What crystallographic challenges arise during structural analysis?

- Disorder in Aromatic Rings : Common due to bulky benzhydryl groups. Mitigated by refining occupancy factors and constraints.

- Weak Intermolecular Interactions : C–H⋯O hydrogen bonds (2.5–3.2 Å) and π-π stacking (3.8–4.2 Å) stabilize crystals but require high-resolution data (<0.8 Å) for accurate modeling .

- Twinned Data : Resolved using SHELXD for initial phasing and Olex2 for integration .

Q. How do structural modifications affect biological activity?

Substituting the 4-bromophenyl group with electron-withdrawing groups (e.g., nitro) enhances electrophilicity, increasing interactions with enzymatic thiol groups. Copper or zinc chelation (e.g., using acrylamide derivatives) amplifies toxicity by disrupting metalloenzyme function . Structure-activity relationships (SAR) are quantified via IC₅₀ values in enzyme inhibition assays.

Q. What contradictions exist in toxicity data, and how are they resolved?

While in vitro studies show acrylamide derivatives induce oxidative stress (e.g., ROS generation in hepatocytes), in vivo models (e.g., rodents) may show lower sensitivity due to metabolic detoxification. Discrepancies are addressed by:

- Multi-Biomarker Panels : Measuring ALT, AST, ALP, and glutathione (GSH) levels .

- Dose-Time Dependency : Higher doses (>50 mg/kg) over extended periods (>7 days) often clarify cumulative effects.

- Metabolite Tracking : LC-MS/MS quantifies reactive metabolites (e.g., glycidamide) to assess bioactivation .

Q. How is experimental phasing optimized for X-ray studies of this compound?

- SHELXC/D/E Pipeline : Efficient for small molecules, using high redundancy data (≥4) and resolution ≥0.9 Å.

- Heavy Atom Derivatives : Bromine atoms (Z=35) in the 4-bromophenyl group provide anomalous scattering, aiding phase resolution without selenomethionine incorporation .

Methodological Notes

- Contradictory Carcinogenicity Data : While acrylamide is classified as a Group 2A carcinogen, specific derivatives may lack epidemiological evidence. Use in silico tools (e.g., Toxtree) to prioritize compounds for in vivo testing .

- Synthetic Optimization : Replace traditional column chromatography with preparative HPLC (C18 columns, acetonitrile/water gradients) for higher yields (>80%) and purity (>98%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.